molecular formula C8H8N2O2S B2666785 methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 873072-42-5

methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B2666785
CAS No.: 873072-42-5
M. Wt: 196.22
InChI Key: MWEIZALZQKSIDX-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is an organic compound with the molecular formula C8H8N2O2S. It belongs to the class of thienopyrazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a thieno[2,3-c]pyrazole core structure, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thieno[2,3-c]pyrazole core. Finally, esterification with methanol in the presence of an acid catalyst like sulfuric acid produces the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group, forming amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thienopyrazole derivatives, which are studied for their electronic properties and potential use in organic electronics.

    Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in sensors or other technological applications.

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can be compared with other thienopyrazole derivatives, such as:

    Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate: This compound has a phenyl group instead of a hydrogen at the 1-position, which may alter its biological activity and chemical reactivity.

    Ethyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate: Similar to the previous compound but with an ethyl ester group, potentially affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-methyl-2H-thieno[2,3-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-4-5-3-6(8(11)12-2)13-7(5)10-9-4/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEIZALZQKSIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(SC2=NN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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